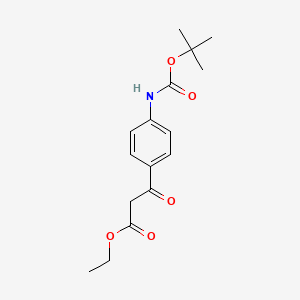

![molecular formula C10H14Cl2N4 B1423728 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 1220039-90-6](/img/structure/B1423728.png)

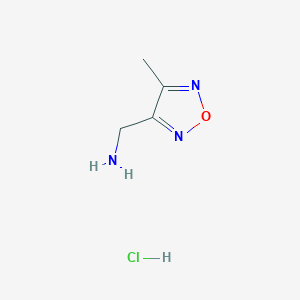

2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Overview

Description

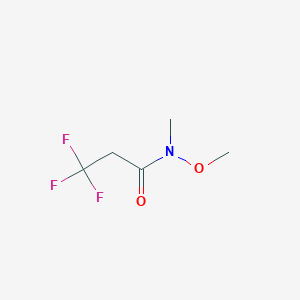

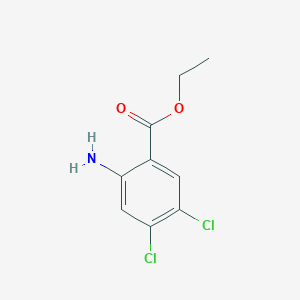

The compound “2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities .

Synthesis Analysis

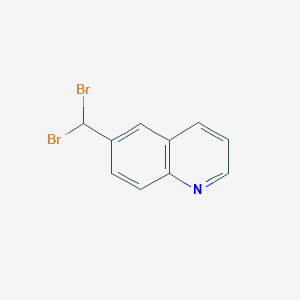

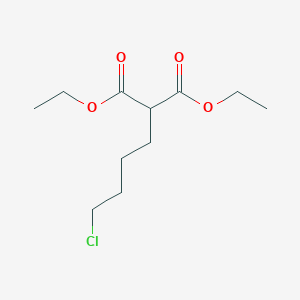

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

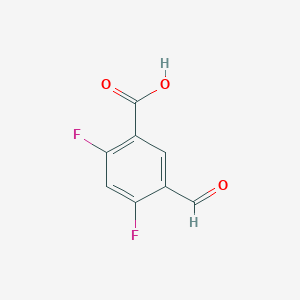

The molecular structure of 1,2,4-triazole derivatives, including the compound , has been confirmed by various spectroscopic techniques . For example, the IR spectrum of one such derivative showed peaks at 3133.7 cm−1 (C–H stretch, aromatic), 2926.1 cm−1 (C-H, aliphatic), 1723.8 cm−1 (C = O, ketone), 1587.1 cm−1 (C = N), 1294.1, 1248.1 cm−1 (C–N stretch, aromatic) .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series undergo a tandem induced reaction upon heating in organic solvents, thereby forming 5-amidino-1,2,4-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR spectrum of one such derivative showed peaks at 1168 cm−1 (C–O), 1343, 1510 cm−1 (NO2), 1587 cm−1 (N=C) .Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have been studied for their potential as antimicrobial agents. The compound “2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” could be evaluated for its efficacy against various bacterial and fungal strains. Studies often involve synthesizing a series of triazole derivatives and testing them against a panel of microorganisms to determine their inhibitory concentrations .

Anticancer Properties

These compounds have also been explored for their anticancer activities. Research includes the synthesis of novel triazole derivatives and their evaluation against different cancer cell lines to assess their selectivity and potency as anticancer agents .

Enzymatic Studies

Enzymatic studies are conducted to understand the mechanism of action of triazole compounds. For example, ciprofloxacin-triazole hybrids have been studied to determine how their antibacterial activity relates to their affinity for bacterial type II topoisomerases .

Chemical Interaction and Compound Formation

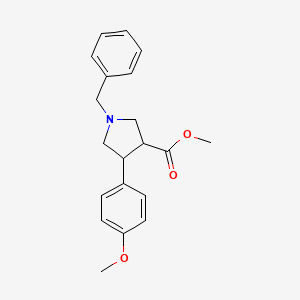

The interaction mechanisms between triazole compounds and other chemical entities can be studied to understand the processes involved in the formation of new compounds, such as spiro compounds through carbinolamine formation and intramolecular cyclization .

Synthesis and Chemical Structure Analysis

The synthesis process of triazole derivatives can be analyzed, and techniques like IR, 1H, and 13C NMR spectroscopy can be used to confirm the chemical structures of these compounds .

Antioxidant Activity

Some triazole derivatives are synthesized to study their antioxidant properties. These studies involve evaluating the compound’s ability to scavenge free radicals or inhibit oxidative processes .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride, are often enzymes involved in critical biological processes . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair and cellular stress responses.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The mechanism of interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The compound’s action affects various biochemical pathways. The formation of spiro compounds, for instance, can influence the activity of enzymes like PARP-1 . This can lead to changes in DNA repair mechanisms and cellular stress responses, potentially affecting the growth and survival of cells.

Pharmacokinetics

1,2,4-triazole derivatives generally exhibit good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death when PARP-1 is overactivated and induces depletion of cellular NAD+ and ATP levels .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reactivity of reactants during acid-catalyzed reactions can increase compared to uncatalyzed ones . Additionally, the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy .

properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQVGLQUTFWWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695927 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220039-90-6 | |

| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)